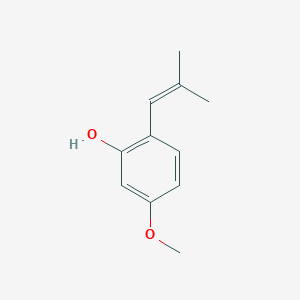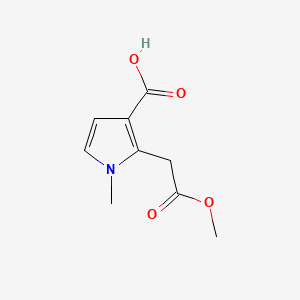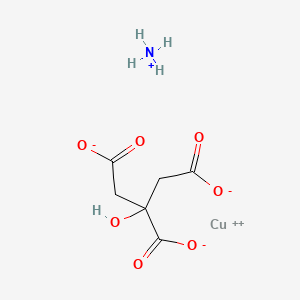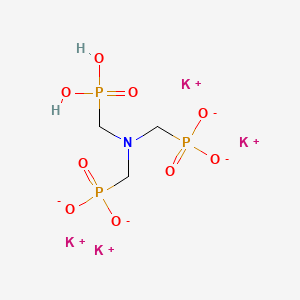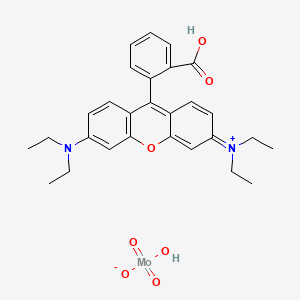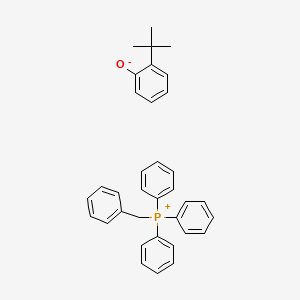
N-Nitroso-N-((tributylstannyl)oxy)cyclohexylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Nitroso-N-((tributylstannyl)oxy)cyclohexylamine: is a chemical compound with the molecular formula C18H37N2OSn It is known for its unique structure, which includes a nitroso group, a stannyl group, and a cyclohexylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Nitroso-N-((tributylstannyl)oxy)cyclohexylamine typically involves the reaction of cyclohexylamine with nitrosating agents in the presence of tributylstannyl compounds. The reaction conditions often include:
Solvent: Common solvents used include dichloromethane or tetrahydrofuran.
Temperature: The reaction is usually carried out at low temperatures, often around 0°C to 25°C.
Catalysts: Catalysts such as acids or bases may be used to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and environmental compliance.
Análisis De Reacciones Químicas
Types of Reactions
N-Nitroso-N-((tributylstannyl)oxy)cyclohexylamine can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The stannyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as halogens or organometallic compounds can be used.
Major Products Formed
Oxidation: Nitrocyclohexylamine derivatives.
Reduction: Cyclohexylamine derivatives.
Substitution: Various substituted cyclohexylamine derivatives.
Aplicaciones Científicas De Investigación
N-Nitroso-N-((tributylstannyl)oxy)cyclohexylamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-Nitroso-N-((tributylstannyl)oxy)cyclohexylamine involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The stannyl group can also interact with metal-binding sites, affecting the function of metalloproteins.
Comparación Con Compuestos Similares
Similar Compounds
- N-Nitroso-N-((trimethylstannyl)oxy)cyclohexylamine
- N-Nitroso-N-((triethylstannyl)oxy)cyclohexylamine
- N-Nitroso-N-((triphenylstannyl)oxy)cyclohexylamine
Uniqueness
N-Nitroso-N-((tributylstannyl)oxy)cyclohexylamine is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the tributylstannyl group, in particular, provides unique properties compared to other stannyl derivatives.
Propiedades
Número CAS |
84012-65-7 |
|---|---|
Fórmula molecular |
C18H38N2O2Sn |
Peso molecular |
433.2 g/mol |
Nombre IUPAC |
N-cyclohexyl-N-tributylstannyloxynitrous amide |
InChI |
InChI=1S/C6H11N2O2.3C4H9.Sn/c9-7-8(10)6-4-2-1-3-5-6;3*1-3-4-2;/h6H,1-5H2;3*1,3-4H2,2H3;/q-1;;;;+1 |
Clave InChI |
RPRGWCUJWYPAQR-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)ON(C1CCCCC1)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




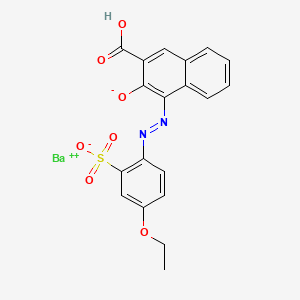
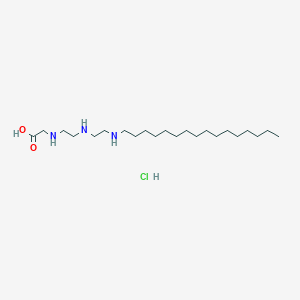

![2,6,7-Trioxa-1-stibabicyclo[2.2.1]heptane](/img/structure/B12669341.png)
